3-(2-Fluorophenoxy)pyrrolidine hydrochloride
Overview
Description
“3-(2-Fluorophenoxy)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1211507-42-4 . It has a molecular weight of 217.67 . The compound is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The IUPAC Name for this compound is 3-(2-fluorophenoxy)pyrrolidine hydrochloride . The InChI Code is 1S/C10H12FNO.ClH/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 217.67 . It is stored at room temperature and is in the form of an oil .Scientific Research Applications
Docking and QSAR Studies in Kinase Inhibition
3-(2-Fluorophenoxy)pyrrolidine derivatives have been explored for their roles in docking and quantitative structure–activity relationship (QSAR) studies, particularly as kinase inhibitors. A study by Caballero et al. (2011) involved docking of similar fluoro-phenoxy-pyrrolidine derivatives with c-Met kinase, analyzing molecular features contributing to high inhibitory activity. This study's use of QSAR methods like Comparative molecular similarity analysis (CoMSIA) highlights the potential of 3-(2-Fluorophenoxy)pyrrolidine derivatives in medicinal chemistry, especially for cancer treatment applications (Caballero et al., 2011).
Chemosensor Applications
The derivative of pyrrolidine has been applied as a chemosensor, as explored by Maity and Govindaraju (2010). They synthesized a pyrrolidine constrained bipyridyl-dansyl conjugate that acted as a selective chemosensor for aluminum ions, indicating its use in detecting and measuring specific ions in various environments (Maity & Govindaraju, 2010).
Hydrogen-Bond Basicity Studies
The study of hydrogen-bond basicity of secondary amines including pyrrolidine derivatives has implications in understanding molecular interactions. Graton et al. (2001) used 4-fluorophenol as a reference hydrogen-bond donor to study secondary amines, which can inform the behavior of 3-(2-Fluorophenoxy)pyrrolidine derivatives in forming hydrogen-bonded complexes (Graton, Berthelot, & Laurence, 2001).
Fluorophore Synthesis and Cellular Imaging
Pyrrolidine derivatives have been synthesized for use as fluorophores, as shown in a study by Maity et al. (2018). They developed new fluorophores based on 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione, demonstrating high selectivity for Fe3+/Fe2+ cations and applications in imaging in living cells (Maity et al., 2018).
Heterocycle Synthesis and Reactivity Study
The synthesis and reactivity of related heterocycles, such as 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, were studied by Murthy et al. (2017). This research into the synthesis, characterization, and reactivity of such compounds contributes to the broader understanding of pyrrolidine derivatives in drug design and material science (Murthy et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-(2-fluorophenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNVIVZHRMBAJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenoxy)pyrrolidine hydrochloride | |
CAS RN |
1211507-42-4 | |
Record name | 3-(2-fluorophenoxy)pyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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